molecular formula C7H6BrClO2 B14588979 2-Bromo-6-chloro-4-hydroxy-4-methylcyclohexa-2,5-dien-1-one CAS No. 61305-77-9

2-Bromo-6-chloro-4-hydroxy-4-methylcyclohexa-2,5-dien-1-one

Cat. No.: B14588979
CAS No.: 61305-77-9
M. Wt: 237.48 g/mol
InChI Key: MHNQQWLXNZAFJU-UHFFFAOYSA-N
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Description

2-Bromo-6-chloro-4-hydroxy-4-methylcyclohexa-2,5-dien-1-one is an organic compound characterized by its unique structure, which includes bromine, chlorine, hydroxyl, and methyl groups attached to a cyclohexadienone ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-6-chloro-4-hydroxy-4-methylcyclohexa-2,5-dien-1-one typically involves the bromination and chlorination of precursor compounds. One common method involves the bromination of 4-hydroxy-4-methylcyclohexa-2,5-dien-1-one followed by chlorination under controlled conditions. The reaction conditions often include the use of solvents such as dichloromethane and catalysts like iron(III) chloride to facilitate the halogenation process.

Industrial Production Methods

Industrial production of this compound may involve large-scale halogenation reactions using automated reactors to ensure precise control over reaction conditions. The use of continuous flow reactors can enhance the efficiency and yield of the production process, making it suitable for commercial applications.

Chemical Reactions Analysis

Types of Reactions

2-Bromo-6-chloro-4-hydroxy-4-methylcyclohexa-2,5-dien-1-one can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The compound can be reduced to remove halogen atoms or convert the hydroxyl group to a hydrogen atom.

    Substitution: Halogen atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophiles like sodium methoxide or potassium cyanide under basic conditions.

Major Products Formed

    Oxidation: Formation of 2-bromo-6-chloro-4-methylcyclohexa-2,5-dien-1-one ketone.

    Reduction: Formation of 2-bromo-6-chloro-4-methylcyclohexa-2,5-dien-1-one alcohol.

    Substitution: Formation of 2-substituted-6-chloro-4-hydroxy-4-methylcyclohexa-2,5-dien-1-one derivatives.

Scientific Research Applications

2-Bromo-6-chloro-4-hydroxy-4-methylcyclohexa-2,5-dien-1-one has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules and as a reagent in various organic reactions.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development and as a pharmacological agent.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-Bromo-6-chloro-4-hydroxy-4-methylcyclohexa-2,5-dien-1-one involves its interaction with molecular targets through its functional groups. The hydroxyl group can form hydrogen bonds with biological molecules, while the halogen atoms can participate in halogen bonding. These interactions can affect the activity of enzymes, receptors, and other proteins, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    2,6-Di-tert-butyl-4-hydroxy-4-methylcyclohexa-2,5-dien-1-one: Similar structure but with tert-butyl groups instead of bromine and chlorine.

    2-Bromo-5-hydroxy-4-methoxybenzaldehyde: Similar halogenation pattern but with a methoxy group and an aldehyde functional group.

Uniqueness

2-Bromo-6-chloro-4-hydroxy-4-methylcyclohexa-2,5-dien-1-one is unique due to its specific combination of bromine, chlorine, hydroxyl, and methyl groups on a cyclohexadienone ring. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications.

Properties

CAS No.

61305-77-9

Molecular Formula

C7H6BrClO2

Molecular Weight

237.48 g/mol

IUPAC Name

2-bromo-6-chloro-4-hydroxy-4-methylcyclohexa-2,5-dien-1-one

InChI

InChI=1S/C7H6BrClO2/c1-7(11)2-4(8)6(10)5(9)3-7/h2-3,11H,1H3

InChI Key

MHNQQWLXNZAFJU-UHFFFAOYSA-N

Canonical SMILES

CC1(C=C(C(=O)C(=C1)Br)Cl)O

Origin of Product

United States

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